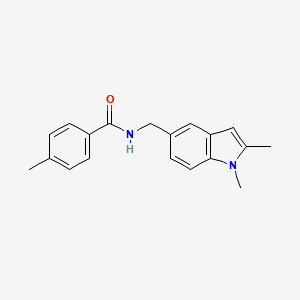

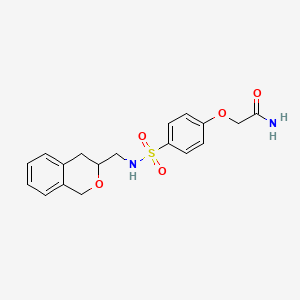

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

New (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to an amino group .Physical And Chemical Properties Analysis

DIM-5 is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C. DIM-5 is stable under normal conditions and does not decompose easily.Mecanismo De Acción

Target of Action

The primary targets of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide are RCAR/PYR/PYL receptor proteins . These receptors are known to interact with various compounds and play a significant role in the regulation of physiological processes .

Mode of Action

This compound interacts with its targets, the RCAR/PYR/PYL receptor proteins, by binding to them . This binding affinity is at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .

Biochemical Pathways

The interaction with rcar/pyr/pyl receptor proteins suggests that it may influence the pathways regulated by these receptors .

Result of Action

Its interaction with rcar/pyr/pyl receptor proteins suggests that it may have significant effects on the physiological processes regulated by these receptors .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide is its selectivity for cancer cells, which allows for the targeted killing of cancer cells while sparing normal cells. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy.

Direcciones Futuras

There are several future directions for research on N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide. One area of interest is the development of new formulations that can enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action and identify potential biomarkers that could be used to predict response to treatment. Finally, there is a need for preclinical studies to evaluate the safety and efficacy of this compound in animal models of cancer.

Métodos De Síntesis

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide is synthesized through a multistep process involving the reaction of 1,2-dimethylindole with 4-methylbenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with p-hydroxybenzaldehyde.

Aplicaciones Científicas De Investigación

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity makes it an attractive candidate for cancer therapy.

Safety and Hazards

The safety of DIM-5 has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.

Propiedades

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-4-7-16(8-5-13)19(22)20-12-15-6-9-18-17(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODUQZQKSCQHHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2931782.png)

![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)

![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)

![6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2931798.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether](/img/structure/B2931800.png)